molecular formula C21H22N2O2 B2697765 N-(3,4-dimethylphenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 862813-74-9

N-(3,4-dimethylphenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2697765
CAS No.: 862813-74-9
M. Wt: 334.419
InChI Key: VHSUZLAKWXVSQA-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-glyoxylamide derivative of significant interest in medicinal chemistry and neuroscience research. This compound is part of a class of molecules investigated as potent and selective inhibitors of the enzyme butyrylcholinesterase (BChE) . BChE has emerged as a promising therapeutic target for Alzheimer's disease (AD), particularly in the later stages of the condition. Research indicates that while acetylcholinesterase (AChE) is the primary enzyme hydrolyzing the neurotransmitter acetylcholine in a healthy brain, the activity of BChE rises significantly in the cortex and hippocampus of AD patients, making it the main acetylcholine-degrading enzyme in advanced AD . Selective inhibition of BChE is therefore considered an effective strategy to elevate acetylcholine levels and mitigate cognitive deficits without the side effects often associated with AChE inhibition . The indole moiety of the molecule is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets. In the context of BChE inhibition, the indole core is critical for binding to the catalytic site of the enzyme, potentially through key interactions such as π–π stacking with the amino acid Trp82 . The specific substitution pattern on the acetamide nitrogen and the indole ring can greatly influence the compound's potency and selectivity. Structure-activity relationship (SAR) studies on closely related analogues have demonstrated that the presence of methyl substituents on the phenyl ring and the nitrogen atom can be crucial for maintaining high inhibitory activity against BChE . Beyond its potential in neuroscience, the indole-3-glyoxylamide scaffold is also explored in other research areas, including oncology, where similar compounds have shown cytotoxic and pro-apoptotic activity against various human cancer cell lines . This reagent is provided as a high-purity compound to support your innovative in vitro investigations. It is intended for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-5-23(16-11-10-13(2)14(3)12-16)21(25)20(24)19-15(4)22-18-9-7-6-8-17(18)19/h6-12,22H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSUZLAKWXVSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC(=C(C=C1)C)C)C(=O)C(=O)C2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the 3,4-Dimethylphenyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the indole core is reacted with 3,4-dimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Oxoacetamide Moiety: The final step involves the acylation of the indole derivative with an appropriate acyl chloride, such as ethyl oxalyl chloride, under basic conditions to form the oxoacetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the amide carbonyl group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxo derivatives with additional carbonyl groups.

    Reduction: Reduced amide derivatives with secondary or tertiary amine groups.

    Substitution: Alkylated or acylated indole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C20H24N2O2C_{20}H_{24}N_{2}O_{2} and a molecular weight of approximately 324.42 g/mol. Its structural features include an indole moiety, which is known for its biological activity, and a dimethylphenyl group that may contribute to its pharmacological properties.

Anticancer Activity

Recent studies have indicated that derivatives of indole compounds exhibit significant anticancer properties. The indole structure is known to interact with various biological pathways involved in cancer cell proliferation and apoptosis. For instance, compounds similar to N-(3,4-dimethylphenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide have demonstrated potential in inhibiting tumor growth in various cancer models.

Case Study:
A study investigating the effects of indole derivatives on breast cancer cell lines showed that certain modifications to the indole structure enhanced the antiproliferative effects compared to unmodified compounds. The compound's ability to induce apoptosis through mitochondrial pathways was noted as a critical mechanism of action .

Anti-inflammatory Properties

The compound may also play a role in modulating inflammatory responses. Compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are key players in the inflammatory process.

Research Findings:
A review highlighted several indole derivatives as promising candidates for COX-II inhibition, suggesting that modifications to the indole structure could enhance anti-inflammatory activity . This aligns with findings that this compound could serve as a scaffold for developing new anti-inflammatory agents.

Cholinesterase Inhibition

Another significant application of this compound lies in neuropharmacology, particularly in the context of Alzheimer's disease. Compounds that inhibit butyrylcholinesterase (BChE) are being explored for their potential to improve cognitive function by enhancing cholinergic transmission.

Evidence:
Research has shown that certain substituted acetamide derivatives exhibit potent BChE inhibitory activity, suggesting that this compound could be investigated further as a potential treatment for cognitive impairments associated with Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Modifications to the phenyl and indole portions can significantly influence biological activity.

Structural FeatureModification TypeEffect on Activity
Dimethyl groups on phenylIncreased lipophilicityEnhanced cell membrane penetration
Indole nitrogen substitutionAltered receptor bindingPotentially increased selectivity for targets

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

    Interacting with Receptors: Modulating the activity of cell surface or intracellular receptors, leading to changes in cell signaling and function.

    Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Substituted Indole-Oxoacetamides

The N-substituent on the acetamide group significantly influences physicochemical and biological properties. Key analogs include:

Compound Name N-Substituent Molecular Formula Molecular Weight Key Features/Applications Reference
N-(3,4-Dimethylphenyl)-N-ethyl-... (Target) 3,4-Dimethylphenyl-ethyl C₂₁H₂₂N₂O₂ 334.41 g/mol Potential antimicrobial/anticancer
N-Cyclopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide Cyclopropyl C₁₄H₁₄N₂O₂ 242.27 g/mol Simpler substituent; building block
N-[2-(3,4-Dimethoxyphenyl)ethyl]-... 3,4-Dimethoxyphenethyl C₂₀H₂₀N₂O₄ 352.38 g/mol Enhanced solubility (methoxy groups)
D-24851 (N-(pyridin-4-yl)-[1-(4-chlorbenzyl)-indol-3-yl]-glyoxyl-amid) Pyridinyl, chlorobenzyl C₂₁H₁₆ClN₃O₂ 377.82 g/mol Microtubule inhibitor; oral antitumor

Key Observations :

  • Electron-Donating Groups : Methoxy-substituted analogs (e.g., ) exhibit improved solubility due to polar O-methyl groups, whereas halogenated derivatives (e.g., D-24851 in ) show enhanced bioactivity via halogen bonding.
Indole Core Modifications

Variations in the indole moiety’s substitution pattern alter electronic properties and binding affinities:

Compound Name Indole Substitution Key Structural Feature Biological Relevance Reference
Target Compound 2-Methylindole Methyl group at C2 position Stabilizes indole conformation
2-(4-Methoxy-1H-indol-3-yl)-N-(heterocarbocycle)-... 4-Methoxyindole Methoxy at C4; heterocyclic N-substituent Enhanced π-stacking; antiviral leads
2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide Adamantane at C2 indole Bulky adamantane group Potential CNS-targeting agents

Key Observations :

  • C2 Substitution : The 2-methyl group in the target compound may sterically hinder interactions compared to bulkier adamantane derivatives (), which could improve blood-brain barrier penetration.
Functional Group Additions

Additional functional groups, such as sulfanyl or heterocyclic extensions, diversify activity:

Compound Name Functional Group Molecular Feature Potential Application Reference
N-(2,3-Dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-... Pyrimido[5,4-b]indole-sulfanyl Fused pyrimidine ring; sulfanyl bridge Kinase inhibition
2-{3-[2-(4-Ethylphenyl)-2-oxoethyl]-... Hydroxy-oxoethyl side chain Keto-enol tautomerism Antioxidant/pro-drug potential

Key Observations :

  • Keto-Enol Tautomerism: Compounds like may exhibit pH-dependent solubility, useful in prodrug design.

Pharmacological and Toxicological Considerations

  • Mechanistic Insights : D-24851 (), a structural analog, inhibits microtubule assembly without neurotoxicity, suggesting indole-oxoacetamides may bypass P-glycoprotein-mediated drug resistance.
  • Toxicity : Bulky substituents (e.g., adamantane in ) may reduce systemic toxicity by limiting off-target interactions.

Biological Activity

N-(3,4-dimethylphenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₂
  • Molecular Weight : 298.35 g/mol
  • CAS Number : Not explicitly found in the sources but can be derived from its chemical structure.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The indole moiety is known for its role in modulating neurotransmitter systems and has been implicated in various signaling pathways. The presence of the 3,4-dimethylphenyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activities

  • Anticancer Activity :
    • Studies indicate that compounds with indole structures exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
    • For instance, similar indole derivatives have been shown to inhibit proliferation in various cancer cell lines, suggesting that this compound may also possess similar effects.
  • Neuroprotective Effects :
    • Indole-based compounds have been reported to exert neuroprotective effects by targeting mitochondrial pathways and reducing oxidative stress. This suggests potential applications in neurodegenerative diseases such as Alzheimer's.
    • Research on related compounds has demonstrated their ability to protect neuronal cells from apoptosis induced by toxic agents.
  • Anti-inflammatory Properties :
    • Inflammation is a common pathway in many diseases, including cancer and neurodegeneration. Indole derivatives have been shown to modulate inflammatory pathways, potentially providing therapeutic benefits.

Case Study 1: Anticancer Activity

A study investigating the effects of a structurally similar indole compound demonstrated significant inhibition of tumor growth in xenograft models. The compound induced apoptosis through the mitochondrial pathway, increasing levels of pro-apoptotic factors while decreasing anti-apoptotic proteins.

Case Study 2: Neuroprotection

In vitro studies using neuronal cell lines treated with neurotoxic agents showed that an indole derivative significantly reduced cell death and oxidative stress markers. This suggests that this compound may also confer similar protective effects.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveReduction of oxidative stress
Anti-inflammatoryModulation of inflammatory markers

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